

Technical Guide: Physicochemical Properties of 5-bromo-1-methyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-bromo-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1269675

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This technical guide provides an in-depth overview of the melting point of **5-bromo-1-methyl-1H-indole-3-carbaldehyde**, a key physicochemical property for substance identification and purity assessment. This document includes quantitative data, a detailed experimental protocol for melting point determination, and a workflow diagram for the experimental procedure.

Physicochemical Data of 5-bromo-1-methyl-1H-indole-3-carbaldehyde

The melting point of **5-bromo-1-methyl-1H-indole-3-carbaldehyde** has been reported to be in the range of 134-136°C[1][2]. For comparative purposes, the melting points of structurally related indole derivatives are provided in the table below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
5-bromo-1-methyl-1H-indole-3-carbaldehyde	10102-94-0	C ₁₀ H ₈ BrNO	238.08	134-136[1][2]
5-bromo-1H-indole-3-carbaldehyde	877-03-2	C ₉ H ₆ BrNO	224.06	204-208
5-bromo-1-methyl-1H-indole	10075-52-2	C ₉ H ₈ BrN	210.07	39-43
5-bromo-7-methyl-1H-indole-3-carbaldehyde	16076-86-1	C ₁₀ H ₈ BrNO	238.08	235-240[3]

Experimental Protocol: Melting Point Determination

The following is a standard protocol for the determination of the melting point of a crystalline solid like **5-bromo-1-methyl-1H-indole-3-carbaldehyde** using a capillary melting point apparatus.

1. Sample Preparation:

- Ensure the sample of **5-bromo-1-methyl-1H-indole-3-carbaldehyde** is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube into the sample and then tapping the sealed end on a hard surface to compact the material at the bottom.

2. Instrument Setup:

- Place the packed capillary tube into the heating block of the melting point apparatus.

- Set the initial temperature to approximately 20°C below the expected melting point (for an unknown sample, a rapid preliminary heating can be performed to determine an approximate range).

3. Measurement:

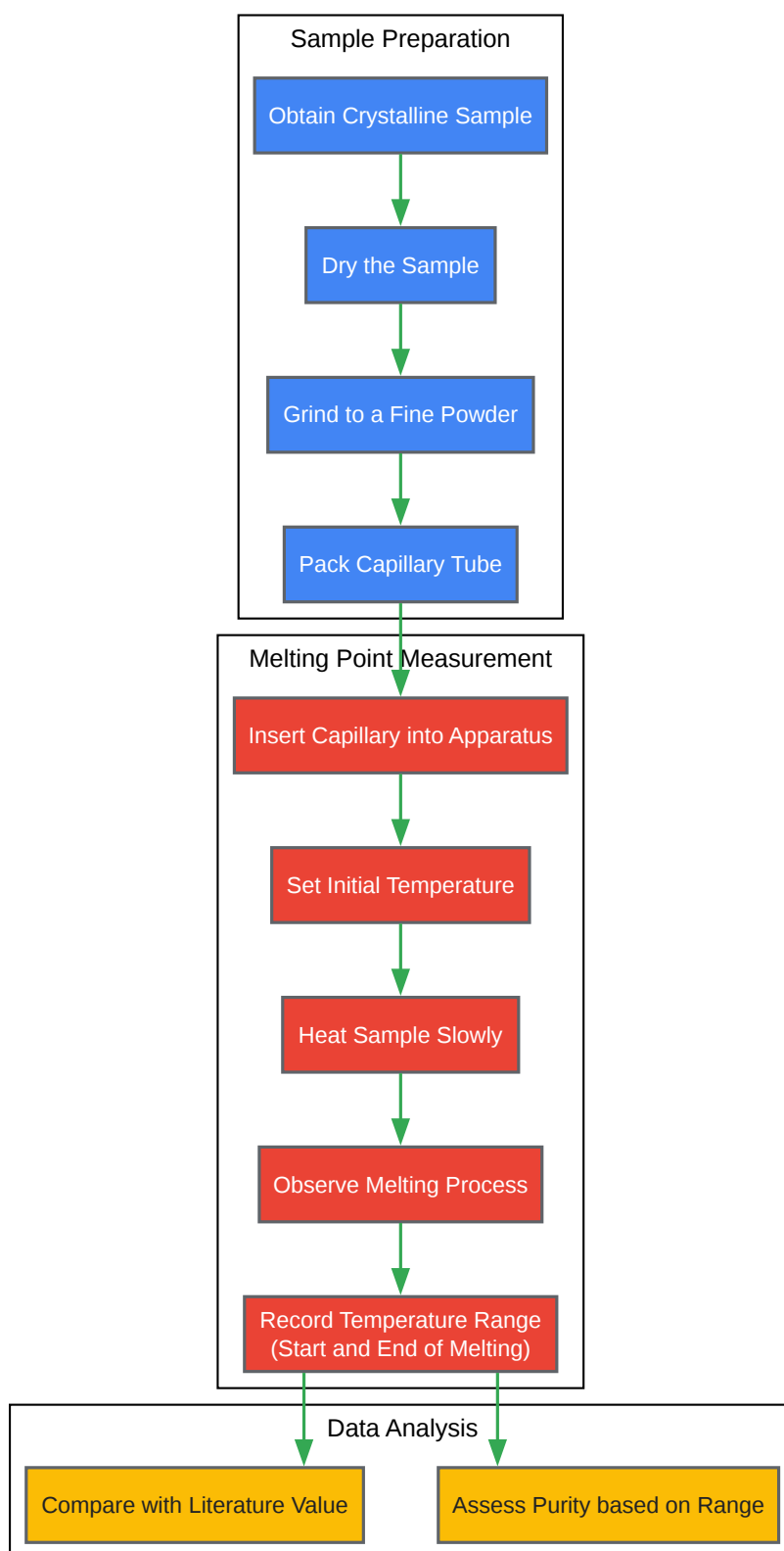
- Begin heating the sample. A slower heating rate (1-2°C per minute) is crucial as the temperature approaches the expected melting point to ensure thermal equilibrium.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
- Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- The melting point is reported as the range between these two temperatures.

4. Post-Measurement:

- Allow the apparatus to cool down before performing subsequent measurements.
- For purity assessment, a sharp melting range (typically 0.5-2°C) is indicative of a pure substance. A broad melting range often suggests the presence of impurities.

Experimental Workflow

The following diagram illustrates the logical steps involved in determining the melting point of a chemical compound.



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Caption: Workflow for Melting Point Determination.

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